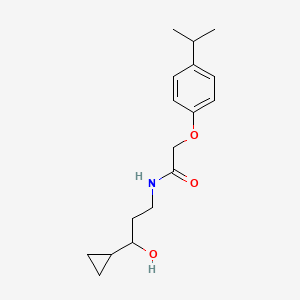

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEIBPXTEWIGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the hydroxypropyl chain: This step may involve the use of epoxides or halohydrins, followed by nucleophilic substitution or addition reactions.

Attachment of the isopropylphenoxy group: This can be done through etherification reactions using phenols and alkyl halides.

Formation of the acetamide linkage: This final step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl chain can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, phenols, or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain might yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-tert-butylphenoxy)acetamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and stability, while the isopropylphenoxy moiety can affect its interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide?

- Methodology : A condensation reaction between ethyl 2-(4-isopropylphenoxy)acetate and 3-cyclopropyl-3-hydroxypropylamine is a common approach. Use dry dichloromethane (DCM) as a solvent with coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) and lutidine as a base at room temperature. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min.

- NMR : Confirm structure via ¹H NMR (DMSO-d6): δ 7.2–6.8 (aromatic protons), δ 4.1 (OCH2CO), δ 3.5–3.2 (cyclopropyl-CH2), δ 1.2 (isopropyl-CH3) .

- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 335.2.

Q. What in vitro assays are suitable for initial biological activity screening?

- Recommended Assays :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM. Include positive controls like doxorubicin .

- Antioxidant Activity : Use DPPH radical scavenging assay (IC50 calculation) or FRAP assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Case Study : If IC50 values vary significantly (e.g., 10 μM in HCT-116 vs. >100 μM in PC-3), validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Consider cell-specific factors like efflux pumps (e.g., P-gp expression) or metabolic differences .

- Statistical Approach : Apply ANOVA with post-hoc Tukey tests to assess inter-cell-line variability.

Q. What structural modifications enhance target selectivity or potency?

- SAR Insights :

- Phenoxy Group : Replace 4-isopropylphenoxy with 4-morpholinylquinazoline to improve anti-cancer activity (see analogues in ).

- Cyclopropyl-Hydroxypropyl Chain : Introduce fluorine at the cyclopropane ring to enhance metabolic stability .

Q. What computational tools are effective for predicting binding modes or ADMET properties?

- In Silico Workflow :

- Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PARP-1 or EGFR).

- ADMET Prediction : SwissADME for bioavailability radar; ProTox-II for toxicity profiling .

- Validation : Cross-reference predictions with experimental logP (HPLC-derived) and microsomal stability assays.

Q. How to optimize solubility for in vivo studies without compromising activity?

- Formulation Strategies :

- Use co-solvents (e.g., PEG-400/water 20:80) or cyclodextrin complexes.

- Synthesize phosphate prodrugs of the hydroxypropyl group to enhance aqueous solubility .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

- Troubleshooting :

- Replace TBTU with HATU for higher coupling efficiency.

- Optimize stoichiometry (1.2 eq amine to 1 eq ester).

- Use Dean-Stark trap to remove water in refluxing toluene .

Q. What are best practices for validating antioxidant mechanisms beyond standard assays?

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.